Isomeric Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity and ADME Profile
A systematic comparison of matched molecular pairs from a major pharmaceutical company's collection reveals that the 1,2,4-oxadiazole regioisomer exhibits an order of magnitude higher lipophilicity (log D) than its corresponding 1,3,4-oxadiazole partner [1]. In addition to this significant difference in lipophilicity, the study also reports significant differences in metabolic stability and hERG inhibition potential between the two isomers, favoring the 1,3,4-oxadiazole [1]. These findings provide a class-level inference that the selection of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (a 1,2,4-oxadiazole) over a 1,3,4-analog (e.g., 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, CAS 518048-06-1) will lead to a quantifiably different lipophilicity and ADME profile in a final drug candidate.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Log D (not reported for this specific compound, inferred from class) |
| Comparator Or Baseline | 1,3,4-oxadiazole isomers (class average) |
| Quantified Difference | Order of magnitude (factor of 10) higher lipophilicity for 1,2,4-oxadiazole isomers |
| Conditions | Analysis of matched molecular pairs in a pharmaceutical compound collection |
Why This Matters
This data-driven distinction prevents procurement of the wrong isomer, which would compromise the intended lipophilicity, permeability, and metabolic profile of a drug candidate, a critical factor in early-stage medicinal chemistry.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
